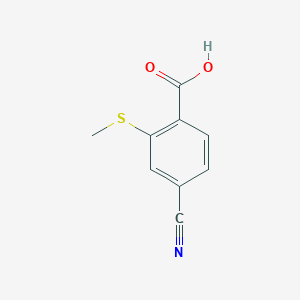

4-Cyano-2-(methylthio)benzoic acid

Description

Significance and Research Context of Benzoic Acid Derivatives with Cyano and Thioether Functionalities

Benzoic acid and its derivatives are fundamental scaffolds in organic chemistry and are prevalent in numerous natural products and synthetic compounds. annexechem.comresearchgate.net The introduction of specific functional groups, such as cyano (-CN) and thioether (-SR) moieties, onto the benzoic acid framework can dramatically alter its physicochemical properties and biological activity. nih.govnih.gov

The cyano group is a powerful electron-withdrawing group and a versatile synthetic handle. Its presence can enhance the binding affinity of a molecule to biological targets, such as enzymes and receptors, through polar interactions. taylorandfrancis.com In medicinal chemistry, the cyano group is often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic profiles. rsc.org

Thioethers, containing a sulfur atom bonded to two alkyl or aryl groups, are also significant in drug design. The sulfur atom can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov Thioether-containing compounds are found in a wide array of FDA-approved drugs and are known for their diverse biological activities. nih.gov The combination of a cyano group and a thioether on a benzoic acid core, as seen in 4-Cyano-2-(methylthio)benzoic acid, creates a multifunctional platform for the development of novel compounds with potential applications in pharmaceuticals and materials science.

Historical Perspective on the Development of Related Chemical Entities

The history of benzoic acid itself dates back to the 16th century, with its isolation from gum benzoin. wikipedia.orgua.edu Its structure was later determined in the 19th century by Justus von Liebig and Friedrich Wöhler. ua.edu The industrial production of benzoic acid has evolved from the hydrolysis of benzotrichloride (B165768) to the current, more environmentally friendly method of partial oxidation of toluene (B28343). wikipedia.orgacs.org

The field of organosulfur chemistry, which encompasses thioethers, also has roots in the 19th century. wikipedia.orgresearchgate.net These compounds are abundant in nature, with the amino acids cysteine and methionine being prime examples. wikipedia.org The development of synthetic methods for creating carbon-sulfur bonds has been crucial for the synthesis of many pharmaceuticals, including antibiotics like penicillin and sulfa drugs. nih.govwikipedia.org

The synthesis of cyanobenzoic acid derivatives has been an area of active research, with methods such as the Sandmeyer reaction, which converts an amino group into a cyano group via a diazonium salt, being a classic approach. taylorandfrancis.com More modern methods continue to be developed for more efficient and scalable production. google.com The convergence of these distinct areas of chemical history provides the foundation for the synthesis and exploration of complex molecules like this compound.

Scope and Objectives of Academic Research on this compound

While extensive research on this compound itself is not widely documented in publicly available literature, the objectives of academic research on such a molecule can be inferred from the known utility of its constituent functional groups. The primary focus would likely be its use as a versatile building block in organic synthesis.

The carboxylic acid group provides a reactive site for esterification and amidation reactions, allowing for the attachment of various other molecular fragments. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering pathways to a diverse range of derivatives. The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, further expanding the chemical space accessible from this starting material.

A significant objective would be the synthesis of libraries of novel compounds for biological screening. Given the prevalence of cyano and thioether groups in medicinally active compounds, derivatives of this compound could be investigated for a wide range of therapeutic activities. nih.govnih.gov Furthermore, its structure makes it a candidate for the development of novel ligands for metal complexes, which could have applications in catalysis or materials science. The study of its unique electronic and steric properties would also be a key academic pursuit.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1426338-28-4 |

| Molecular Formula | C9H7NO2S |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO2S |

|---|---|

Molecular Weight |

193.22 g/mol |

IUPAC Name |

4-cyano-2-methylsulfanylbenzoic acid |

InChI |

InChI=1S/C9H7NO2S/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4H,1H3,(H,11,12) |

InChI Key |

WKRHTRDHUNNLRX-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC(=C1)C#N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Cyano 2 Methylthio Benzoic Acid

Established Synthetic Routes and Reaction Conditions

Historically, the preparation of 4-Cyano-2-(methylthio)benzoic acid and its derivatives has been approached through multi-step sequences. One common strategy involves the modification of a pre-existing benzene (B151609) ring with the desired functional groups. For instance, a process might start with a substituted toluene (B28343) derivative, which is then subjected to a series of reactions to introduce the cyano and methylthio groups, followed by oxidation of the methyl group to a carboxylic acid. justia.com

A documented method for preparing methylthiobenzoic acid involves the reaction of chlorobenzonitrile with sodium methyl mercaptide in the presence of a three-phase transfer catalyst. google.com The reaction is typically carried out in an organic solvent, with the temperature initially raised to 70°C and then to 80°C after the addition of the sodium methyl mercaptide solution. google.com Following the completion of this substitution, a solid alkali is added, and the mixture is heated to 110°C to facilitate the hydrolysis of the nitrile group to a carboxylic acid. google.com The final product is obtained after acidification and purification. google.com

Another established route involves the Sandmeyer reaction. This process typically starts with a substituted aminotoluene, which is diazotized using a reagent like sodium nitrite (B80452) in the presence of a strong acid. google.com The resulting diazonium salt is then treated with a cyanide source, such as copper cyanide, to introduce the cyano group. google.com The final step involves the oxidation of the methyl group to a carboxylic acid. google.com While effective, this method often requires careful control of reaction conditions and can generate significant waste.

The hydrolysis of a corresponding amide is another pathway. For example, a cyanobenzamide compound can be reacted with nitrous acid under acidic conditions to yield the desired cyanobenzoic acid. googleapis.com This reaction can be performed in a strongly acidic aqueous solvent at temperatures ranging from 5-60°C or in a substantially water-free acidic organic solvent at temperatures from -10°C to 100°C. googleapis.com

| Starting Material | Reagents | Key Conditions | Product | Reference |

| Chlorobenzonitrile | Sodium methyl mercaptide, Solid alkali, Three-phase transfer catalyst | 70-110°C, Organic solvent | Methylthiobenzoic acid | google.com |

| 4-Aminotoluene derivative | NaNO₂, HCl, Cyanide source, Oxidizing agent | Diazotization, Sandmeyer reaction, Oxidation | 4-Cyanobenzoic acid derivative | google.com |

| Cyanobenzamide | Nitrous acid | Acidic conditions, 5-100°C | Cyanobenzoic acid | googleapis.com |

Novel Approaches and Innovations in Synthetic Strategies

Recent research has focused on developing more efficient and streamlined syntheses of cyanobenzoic acid derivatives. One innovative approach involves the conversion of nitroalkanes into carboxylic acids using iodide catalysis in water. rsc.org This method provides a greener alternative to traditional oxidation methods. For example, 4-cyanobenzoic acid has been synthesized from 4-cyano-(nitromethyl)benzene in good yield using this catalytic system. rsc.org

Another novel strategy involves a one-pot, pseudo-four-component reaction to synthesize substituted 5-cyano-2-imino-4-aryl/heteroaryl-6-(phenylthio)-2H-pyran-3-carboxylic acids. researchgate.net This method utilizes Montmorillonite K-10 clay as a reusable catalyst and demonstrates high efficiency with short reaction times. researchgate.net While not a direct synthesis of this compound, the principles of this multi-component reaction highlight a move towards more convergent and atom-economical synthetic designs.

The direct dehydration of 4-hydroxyiminobenzoic acid or its methyl ester using a dehydrating agent like thionyl chloride in an organic solvent also presents a simplified route to 4-cyanobenzoic acid. google.com This method is advantageous as it can utilize starting materials derived from the distillation residue of dimethyl terephthalate (B1205515) production, offering an economical pathway. google.com

| Precursor | Key Reagents/Catalyst | Noteworthy Feature | Product | Reference |

| 4-Cyano-(nitromethyl)benzene | Iodide catalyst | Green chemistry approach, reaction in water | 4-Cyanobenzoic acid | rsc.org |

| Aldehydes, cyanoacetic acid, thiophenols | Montmorillonite K-10 clay | One-pot, pseudo-four-component reaction, high efficiency | Substituted 5-cyano-2-imino-pyran-3-carboxylic acid | researchgate.net |

| 4-Hydroxyiminobenzoic acid or its methyl ester | Dehydrating agent (e.g., thionyl chloride) | Economical route utilizing industrial byproducts | 4-Cyanobenzoic acid | google.com |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related compounds is an area of active development. The goal is to create more sustainable and environmentally friendly processes by reducing waste, using less hazardous materials, and improving energy efficiency.

One example of a greener approach is the use of a reusable solid acid catalyst, such as Montmorillonite K-10 clay, in a one-pot synthesis. researchgate.net This method avoids the use of stoichiometric and often corrosive acid catalysts, and the catalyst can be recovered and reused for multiple reaction cycles. researchgate.net The reaction also proceeds efficiently in ethanol, a relatively benign solvent. researchgate.net

The iodide-catalyzed conversion of nitroalkanes to carboxylic acids in water is another significant advancement in green synthesis. rsc.org This process eliminates the need for volatile organic solvents and often harsh oxidizing agents, which are common in traditional oxidation reactions.

Furthermore, the development of synthetic routes that utilize byproducts from other industrial processes, such as the use of distillation residue from dimethyl terephthalate production to synthesize 4-cyanobenzoic acid, aligns with the green chemistry principle of waste valorization. google.com

Catalytic Systems and Mechanistic Considerations in Synthesis

In the synthesis of methylthiobenzoic acid from chlorobenzonitrile, a three-phase transfer catalyst, such as a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt, is employed. google.com This catalyst facilitates the transfer of the methyl mercaptide anion from the aqueous or solid phase to the organic phase where the reaction with the chlorobenzonitrile occurs, thereby accelerating the nucleophilic aromatic substitution.

The oxidation of a methyl group on a toluene derivative to a carboxylic acid can be achieved using various catalytic systems. Ruthenium- and iridium-derivative catalysts are effective for this transformation under oxidizing conditions. justia.com The mechanism of these oxidations often involves the generation of a high-valent metal-oxo species that abstracts a hydrogen atom from the methyl group, initiating the oxidation cascade.

In the context of forming the cyano group, transition-metal catalysts, such as those based on manganese or nickel, have been used in the cross-coupling of o-chlorobenzonitrile with Grignard reagents to form biphenyl (B1667301) derivatives. asianpubs.org The mechanism of these reactions typically involves an oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the C-C bond.

Total Synthesis and Fragment Coupling Strategies for Complex Architectures

While this compound itself is a relatively small molecule, it can serve as a key building block or fragment in the total synthesis of more complex molecular architectures. Fragment coupling strategies are often employed in the synthesis of complex molecules, where pre-functionalized fragments are coupled together in the later stages of the synthesis.

For example, a molecule like this compound could be coupled with another complex fragment through an amide bond formation or an esterification reaction. The carboxylic acid functionality provides a convenient handle for such transformations.

In the context of synthesizing complex bioactive molecules or functional materials, the strategic installation of the cyano and methylthio groups on a benzoic acid scaffold allows for further chemical manipulation. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, providing another point of diversification.

While specific examples of the total synthesis of large molecules where this compound is a key fragment are not extensively detailed in the provided search results, the principles of fragment-based synthesis are well-established in organic chemistry.

Advanced Spectroscopic and Analytical Characterization of 4 Cyano 2 Methylthio Benzoic Acid

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups present in a molecule. For 4-Cyano-2-(methylthio)benzoic acid, these methods would provide key insights into its structural framework.

Expected FT-IR and FT-Raman Data:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | The broadness is due to hydrogen bonding. |

| C=O (Carboxylic Acid) | 1710-1680 | The position can be influenced by conjugation and hydrogen bonding. |

| C≡N (Nitrile) | 2230-2210 | This is typically a sharp and intense peak. |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the benzene (B151609) ring hydrogens. |

| C-H (Methyl) | 2975-2950 and 2880-2860 | Asymmetric and symmetric stretching of the -SCH₃ group. |

| C-S (Thioether) | 710-570 | This vibration is often weak and can be difficult to assign definitively. |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching vibration. |

| O-H (Carboxylic Acid) | 1440-1395 and 950-910 | In-plane and out-of-plane bending, respectively. |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and various 2D NMR techniques would be required for a complete structural assignment of this compound.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| COOH | 10.0-13.0 | Singlet (broad) | 1H |

| Ar-H (adjacent to COOH) | 7.9-8.1 | Doublet | 1H |

| Ar-H (adjacent to CN) | 7.6-7.8 | Doublet | 1H |

| Ar-H (adjacent to SCH₃) | 7.4-7.6 | Doublet of doublets | 1H |

| SCH₃ | 2.4-2.6 | Singlet | 3H |

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165-175 |

| C (Aromatic, attached to COOH) | 130-135 |

| C (Aromatic, attached to SCH₃) | 140-145 |

| C (Aromatic, attached to CN) | 110-115 |

| C≡N (Nitrile) | 118-120 |

| CH (Aromatic) | 125-135 (multiple signals) |

| SCH₃ | 15-20 |

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in definitively assigning the proton and carbon signals and confirming the substitution pattern on the benzene ring.

Mass Spectrometry Techniques (HRMS, GC-MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and formula. High-resolution mass spectrometry (HRMS) is particularly crucial for obtaining the exact molecular formula.

Expected Mass Spectrometry Data:

| Technique | Information Provided | Expected Value/Observation |

| HRMS | Exact Molecular Mass | Calculated for C₉H₇NO₂S |

| GC-MS | Fragmentation Pattern | Fragments corresponding to the loss of -OH, -COOH, -SCH₃, and other characteristic neutral losses. |

The fragmentation pattern in GC-MS would reveal the stability of different parts of the molecule and further corroborate the proposed structure.

Advanced Chiroptical Spectroscopy for Stereochemical Assignment (If applicable to chiral derivatives)

This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties. However, if this compound were used as a precursor to synthesize chiral derivatives, for instance, through reactions involving the carboxylic acid group that introduce a stereocenter, then techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for assigning the absolute stereochemistry of those products. As no such chiral derivatives are the focus of this article, this section is not further elaborated.

X-ray Crystallography for Absolute Structural Determination

The unequivocal determination of the three-dimensional arrangement of atoms in a molecule is achieved through single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and intermolecular interactions in the solid state. To date, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would provide the definitive proof of its structure, including the planarity of the benzene ring and the conformation of the carboxylic acid and methylthio groups relative to the ring.

Theoretical and Computational Chemistry Investigations of 4 Cyano 2 Methylthio Benzoic Acid

Quantum Chemical Calculations (DFT, ab initio methods) for Electronic Structure and Molecular Geometry Optimization

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for predicting the electronic structure and optimizing the molecular geometry of a compound. These methods solve the Schrödinger equation, or a simplified form of it, to determine the most stable three-dimensional arrangement of atoms in a molecule.

For a molecule like 4-Cyano-2-(methylthio)benzoic acid, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the geometry that corresponds to the lowest energy state. mdpi.comworldscientific.com This process involves iteratively adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting optimized geometry provides crucial information about the molecule's shape and steric properties. Ab initio methods, while computationally more intensive, can offer even higher accuracy for electronic structure calculations. researchgate.net

A hypothetical data table for the optimized geometric parameters of this compound, derived from such a calculation, would resemble the following:

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-COOH | ~1.49 | |

| C=O | ~1.21 | |

| C-OH | ~1.36 | |

| C-CN | ~1.45 | |

| C≡N | ~1.15 | |

| C-S | ~1.77 | |

| S-CH3 | ~1.81 | |

| C-C-C (aromatic) | 118 - 122 | |

| O=C-OH | ~122 | |

| C-S-C | ~100 | |

| Dihedral(COOH-ring) | Variable | |

| Dihedral(SCH3-ring) | Variable |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors (e.g., Fukui Functions, Molecular Electrostatic Potential)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. sigmaaldrich.comnih.gov

For this compound, the electron-withdrawing cyano group and the electron-donating methylthio group would significantly influence the energies and distributions of the HOMO and LUMO. The HOMO would likely be localized on the more electron-rich parts of the molecule, such as the methylthio group and the benzene (B151609) ring, while the LUMO would be expected to be concentrated around the electron-deficient cyano and carboxylic acid groups. researchgate.net

Reactivity descriptors, derived from DFT calculations, provide further insights. The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. sigmaaldrich.com Fukui functions would identify which atoms are most susceptible to attack by a nucleophile, an electrophile, or a radical.

A hypothetical table of calculated electronic properties for this compound is presented below:

| Property | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Ionization Potential | |

| Electron Affinity | |

| Electronegativity | |

| Chemical Hardness |

Note: This table is a template. The actual values would be generated from quantum chemical calculations.

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key conformational questions would involve the orientation of the carboxylic acid and methylthio groups relative to the benzene ring.

The rotation around the C-COOH and C-S bonds can lead to different conformers with varying energies. Computational methods can map the potential energy surface as a function of these rotational angles to identify the most stable conformers. nih.gov Intramolecular interactions, such as hydrogen bonds, play a crucial role in determining conformational preferences. researchgate.netmdpi.com In the case of this compound, an intramolecular hydrogen bond could potentially form between the carboxylic acid proton and the sulfur atom of the methylthio group, or even the nitrogen of the cyano group, depending on the spatial arrangement. Such an interaction would significantly stabilize a particular conformation. mdpi.commedjchem.com

Simulation of Spectroscopic Properties through Computational Methods (e.g., NMR, IR, Raman)

Computational chemistry allows for the simulation of various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can then be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. mdpi.com These calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental spectra.

IR and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental spectra to identify and assign characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, and various vibrations of the substituted benzene ring. mdpi.comworldscientific.com

A hypothetical table summarizing simulated spectroscopic data might look like this:

| Spectroscopy | Calculated Peak | Assignment |

| ¹³C NMR (δ, ppm) | C=O | |

| ¹³C NMR (δ, ppm) | C≡N | |

| ¹H NMR (δ, ppm) | COOH | |

| ¹H NMR (δ, ppm) | SCH₃ | |

| IR (cm⁻¹) | ν(C=O) | |

| IR (cm⁻¹) | ν(C≡N) | |

| Raman (cm⁻¹) | Aromatic ring modes |

Note: This table illustrates how simulated spectroscopic data would be presented. Specific values require dedicated calculations.

Reaction Pathway Energetics and Transition State Analysis

Theoretical methods can be used to explore the energetics of chemical reactions involving this compound. This includes calculating the energies of reactants, products, intermediates, and, crucially, transition states. By mapping the potential energy surface of a reaction, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure. For example, one could theoretically investigate the mechanism of esterification of the carboxylic acid group or nucleophilic substitution reactions on the aromatic ring. Identifying the transition state structures and their corresponding energies would provide a detailed understanding of the reaction mechanism and kinetics.

Chemical Reactivity and Mechanistic Studies of 4 Cyano 2 Methylthio Benzoic Acid

Reactivity at the Carboxyl Group: Esterification, Amidation, and Anhydride (B1165640) Formation

The carboxylic acid moiety of 4-Cyano-2-(methylthio)benzoic acid is a primary site for a variety of functional group transformations, including esterification, amidation, and anhydride formation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. organic-chemistry.org For instance, the esterification of 2-methyl-4-acetylbenzoic acid with methanol (B129727) is catalyzed by acids such as hydrochloric acid, sulfuric acid, or trifluoroacetic acid at temperatures ranging from 20-80°C. researchgate.net Microwave-assisted esterification has also emerged as an efficient method for substituted benzoic acids, often leading to reduced reaction times and improved yields. organic-chemistry.org

Amidation: The synthesis of amides from this compound can be accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents used for this transformation include N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts. nih.govgoogle.com A one-pot methodology for amide synthesis involves the in situ generation of phosphonium salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with an amine at room temperature. nih.gov For example, the synthesis of 4-acetyl-2-methylbenzoic acid amide has been achieved by reacting the corresponding acid chloride with concentrated aqueous ammonia. googleapis.com

Anhydride Formation: Symmetrical anhydrides of this compound can be prepared by the dehydration of two equivalents of the carboxylic acid, typically using a strong dehydrating agent such as phosphorus pentoxide or acetic anhydride. Mixed anhydrides can also be synthesized by reacting the carboxylate salt with an acyl halide. These anhydrides serve as activated intermediates for acylation reactions.

| Reaction | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄, HCl), 20-80°C or Microwave | Ester | organic-chemistry.orgresearchgate.net |

| Amidation | Amine, Coupling Agent (e.g., DCC, Phosphonium Salts) or conversion to acid chloride followed by amine | Amide | nih.govgoogle.comgoogleapis.com |

| Anhydride Formation | Dehydrating Agent (e.g., P₂O₅, Acetic Anhydride) or reaction of carboxylate with acyl halide | Acid Anhydride | General Knowledge |

Transformations Involving the Cyano Functionality: Hydrolysis, Reduction, and Cycloaddition Reactions

The cyano group of this compound is a versatile functional handle that can undergo hydrolysis, reduction, and cycloaddition reactions to yield a variety of nitrogen-containing compounds.

Hydrolysis: The nitrile functionality can be hydrolyzed to either a carboxylic acid or an amide under acidic or basic conditions. Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid or sulfuric acid with heating, converts the cyano group to a carboxylic acid, yielding 2-(methylthio)terephthalic acid. rsc.org Alkaline hydrolysis, on the other hand, initially produces a carboxylate salt and ammonia, which upon acidification, gives the corresponding dicarboxylic acid. rsc.org

Reduction: The cyano group can be selectively reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using catalysts like Raney nickel or platinum oxide. google.comgoogle.com Borane complexes, such as BH₃·THF, are also effective for the reduction of nitriles to primary amines and can offer selectivity in the presence of other reducible functional groups. google.com

Cycloaddition Reactions: The cyano group can participate as a 2π component in cycloaddition reactions. For instance, unactivated nitriles can act as dienophiles in intramolecular Diels-Alder reactions. nih.govmit.edu Nitrile oxides, generated in situ, undergo [3+2] cycloaddition reactions with alkynes to form isoxazoles, which are stable aromatic heterocycles. youtube.com Furthermore, the cyano group can react with azides in [3+2] cycloadditions to form tetrazoles, which are often used as bioisosteres for carboxylic acids. researchgate.net

| Reaction | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Acid Hydrolysis | Dilute Acid (e.g., HCl, H₂SO₄), Heat | Dicarboxylic Acid | rsc.org |

| Alkaline Hydrolysis | Base (e.g., NaOH), Heat, followed by Acidification | Dicarboxylic Acid | rsc.org |

| Reduction | LiAlH₄, BH₃·THF, or Catalytic Hydrogenation (e.g., Raney Ni) | Aminomethylbenzoic Acid Derivative | google.comgoogle.com |

| Cycloaddition | With Dienes (Diels-Alder), Nitrile Oxides, or Azides | Heterocyclic compounds (e.g., Pyridines, Isoxazoles, Tetrazoles) | nih.govmit.eduyoutube.comresearchgate.net |

Chemical Modifications of the Methylthio Group: Oxidation, Desulfurization, and Alkylation

The methylthio group in this compound offers opportunities for further functionalization through oxidation, desulfurization, and alkylation reactions.

Oxidation: The sulfur atom of the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone. This is typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412). The extent of oxidation can be controlled by the choice of reagent and reaction conditions. For example, m-CPBA can be used to prepare methylsulfonyl derivatives from methylthio groups. organic-chemistry.org The oxidation of a methyl group attached to an aromatic ring to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate or chromic acid, or through catalytic aerobic oxidation. researchgate.netscience.gov

Desulfurization: The methylthio group can be removed through desulfurization reactions, typically using Raney nickel. organic-chemistry.org This reductive cleavage of the C-S bond replaces the methylthio group with a hydrogen atom, yielding 4-cyanobenzoic acid. Other methods for the desulfurization of aryl thioethers include the use of molybdenum hexacarbonyl or nickel catalysts under reductive conditions. organic-chemistry.org

Alkylation: The sulfur atom of the methylthio group can be alkylated to form a sulfonium (B1226848) salt. This is typically achieved by reacting the thioether with an alkyl halide. The resulting sulfonium salts can be useful intermediates in various transformations. The alkylation of thiols is a common strategy for the synthesis of thioethers, often carried out by treating the thiol with an alkyl halide in the presence of a base. jmaterenvironsci.com

| Reaction | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | m-CPBA, H₂O₂, KMnO₄ | Sulfoxide or Sulfone | organic-chemistry.org |

| Desulfurization | Raney Nickel, Molybdenum Hexacarbonyl | 4-Cyanobenzoic Acid | organic-chemistry.org |

| Alkylation | Alkyl Halide | Sulfonium Salt | jmaterenvironsci.com |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is influenced by the electronic effects of the existing substituents.

Nucleophilic Aromatic Substitution: The electron-withdrawing cyano and carboxyl groups activate the aromatic ring towards nucleophilic aromatic substitution (SNAAr), particularly at the positions ortho and para to these groups. masterorganicchemistry.comlibretexts.org A leaving group, such as a halogen, at a position activated by the cyano or carboxyl group can be displaced by a variety of nucleophiles. For instance, in related systems, a halogen ortho or para to a nitro group is readily displaced by nucleophiles. libretexts.org

| Reaction Type | Directing Effects of Substituents | Expected Reactivity | Reference |

|---|---|---|---|

| Electrophilic | -COOH (meta-directing, deactivating), -CN (meta-directing, deactivating), -SCH₃ (ortho, para-directing, activating) | Substitution is likely disfavored due to deactivating groups. | wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.org |

| Nucleophilic | -COOH (activating), -CN (activating) | Favored at positions ortho or para to electron-withdrawing groups, requires a good leaving group. | masterorganicchemistry.comlibretexts.org |

Cyclization and Annulation Reactions Employing this compound as a Precursor

The functional groups present in this compound make it a valuable precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions.

The cyano and carboxyl groups can be involved in intramolecular reactions to form fused ring systems. For example, condensation reactions between aromatic nitriles and amino thiols can lead to the formation of nanoparticles through a process that involves macrocyclization. nih.gov In a related context, intramolecular cyclization of a β-oxonitrile can lead to the formation of a five-membered heterocyclic ring. nih.gov

The synthesis of various substituted benzoic acid derivatives often serves as a key step in the preparation of more complex molecules, including bicyclic and heterocyclic compounds. google.com For instance, a method for preparing methylthiobenzoic acid involves the reaction of chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis of the nitrile to a carboxylic acid. google.com This highlights the utility of such precursors in building more elaborate molecular architectures.

Investigation of Novel Reaction Pathways and Catalytic Transformations

The unique combination of functional groups in this compound opens avenues for the exploration of novel reaction pathways and catalytic transformations. The development of new catalytic systems for the functionalization of this molecule is an active area of research.

For example, transition-metal-catalyzed cross-coupling reactions could be employed to modify the aromatic ring. Palladium- or nickel-catalyzed reactions could potentially be used for C-H activation or for coupling with various partners if a suitable leaving group is present on the ring. acs.org The development of catalytic methods for the cyanation of aryl halides and the reduction of nitriles continues to be an area of interest. google.comresearchgate.net Furthermore, novel catalytic oxidations of the methylthio group or the methyl group on the aromatic ring could provide access to new derivatives with interesting properties. nih.govthieme-connect.de

The exploration of multicomponent reactions involving this compound or its derivatives could lead to the efficient one-pot synthesis of complex molecules. The inherent reactivity of the different functional groups could be harnessed in tandem or cascade reaction sequences to build molecular complexity rapidly.

Applications of 4 Cyano 2 Methylthio Benzoic Acid in Advanced Organic Synthesis

Role as a Key Synthetic Building Block for Complex Polyfunctional Molecules

The strategic arrangement of three distinct functional groups makes 4-Cyano-2-(methylthio)benzoic acid a valuable potential building block, or synthon, for creating complex, highly substituted molecules. Organic compounds that serve as versatile building blocks are fundamental to drug discovery and materials science. nih.gov The presence of ortho, meta, and para substituents relative to each other allows for regioselective reactions, enabling chemists to build molecular complexity in a controlled manner.

The carboxylic acid group can readily undergo esterification or amidation. The cyano group can be transformed into amines, amides, or other nitrogen-containing heterocycles. The methylthio group offers a sulfur-based handle that can be oxidized to sulfoxides or sulfones, or potentially be involved in metal-catalyzed cross-coupling reactions. This trifunctional nature allows for a sequence of orthogonal chemical transformations, where one group can be reacted selectively without affecting the others, a key strategy in the synthesis of polyfunctional molecules.

Precursor for Novel Heterocyclic Compounds (e.g., Thiazoles, Pyrazoles, Pyrimidines)

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these rings are prevalent in a vast number of pharmaceutical agents. researchgate.net Polyfunctional reagents are particularly useful in this area. For instance, reagents like cyanothioacetamide, which contains some functional similarities, are widely used to produce a variety of heterocycles including pyridines, pyrimidines, and thiophenes. nih.gov

By analogy, this compound possesses the necessary functionalities to serve as a precursor for novel heterocycles.

Pyrimidines: The cyano and carboxylic acid groups could potentially react with amidines or related dinucleophiles to form fused pyrimidine (B1678525) rings. The reaction of 2-aminobenzothiazole (B30445) with bis(methylthio)methylene malononitrile, a related cyano- and methylthio-containing compound, affords pyrimido[2,1-b] nih.govbeilstein-journals.orgbenzothiazole derivatives, highlighting a pathway where cyano and thioether groups participate in cyclization. nih.gov

Pyrazoles: While direct synthesis from this starting material is not documented, the cyano group is a key component in the synthesis of many pyrazole (B372694) derivatives, often by reacting with hydrazine (B178648) derivatives. researchgate.net The carboxylic acid could be modified to an ester or other group to facilitate such cyclizations.

Thiazoles: The synthesis of thiazoles often involves reactions with thioamides or related sulfur-containing reagents. The inherent methylthio group on the benzoic acid ring could be modified or participate in cyclization reactions to form sulfur-containing heterocycles.

Utility in the Construction of Advanced Organic Scaffolds and Frameworks

Advanced organic scaffolds, such as metal-organic frameworks (MOFs), are crystalline materials constructed from organic "linker" molecules and metal ions or clusters. These materials have exceptionally high surface areas and tunable pore sizes, making them useful for gas storage, separation, and catalysis. nih.gov Benzoic acid and its derivatives are among the most common linkers used to build MOFs, as the carboxylate group readily coordinates with metal centers. nih.gov

This compound is a promising candidate for a functional MOF linker. The carboxylic acid group would serve as the primary binding site to the metal nodes. The cyano and methylthio groups, which would not participate in the primary framework formation, would then decorate the internal pores of the MOF. These functional groups can impart specific properties to the framework, such as selective guest binding or post-synthetic modification, where further chemical reactions can be performed on the intact framework.

Development of Derivatization Strategies for Structure-Function Relationship Studies

To explore the full potential of a new molecular scaffold, chemists systematically create a library of related compounds, or derivatives, to study how small structural changes affect the molecule's function (Structure-Function Relationship, or SFR). The multiple functional groups on this compound make it an excellent platform for such studies. Derivatization can be targeted to each of the three functional groups to probe their individual contributions to a specific property. For instance, in the development of non-steroidal anti-inflammatory drugs (NSAIDs), derivatives of anthranilic acid are synthesized to optimize activity. nih.govmdpi.com

Below is a table outlining potential derivatization strategies for this compound based on standard organic transformations.

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent (e.g., EDCI) | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

| Cyano Group | Hydrolysis (Basic) | NaOH, H₂O | Carboxylate |

| Cyano Group | Hydrolysis (Acidic) | H₂SO₄, H₂O | Carboxamide |

| Cyano Group | Reduction | H₂, Raney Ni or LiAlH₄ | Primary Amine |

| Cyano Group | Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

| Methylthio Group | Oxidation | m-CPBA (1 eq.) | Methylsulfinyl (Sulfoxide) |

| Methylthio Group | Oxidation | m-CPBA (2+ eq.) | Methylsulfonyl (Sulfone) |

This table represents chemically plausible transformations for derivatization studies.

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov MCRs are valued for their atom economy, simplicity, and ability to rapidly generate molecular diversity. nih.gov

The functional groups on this compound make it a potential substrate for several types of MCRs.

Isonitrile-Based MCRs: The carboxylic acid functionality is a key component in the Passerini and Ugi reactions, which are among the most important MCRs. researchgate.net In a Ugi four-component reaction (U-4CR), a carboxylic acid, an amine, an aldehyde (or ketone), and an isonitrile combine to form a complex α-acylamino amide. This compound could serve as the carboxylic acid component in such a reaction, leading to highly functionalized products. nih.gov

Cyano-group Participation: The cyano group can also participate in MCRs. For example, multicomponent condensations involving cyanothioacetamide are used to build complex nicotinonitrile derivatives. The reactivity of the cyano group in this compound suggests its potential inclusion in similar MCRs to build diverse heterocyclic libraries.

Mechanistic Investigations of Biological Interactions of 4 Cyano 2 Methylthio Benzoic Acid and Its Derivatives

In Vitro Studies on Enzyme Inhibition and Receptor Binding Mechanisms

In the realm of enzyme kinetics, derivatives of benzoic acid have been shown to interact with enzymes through different inhibitory mechanisms. For instance, studies on tyrosinase, a key enzyme in melanin (B1238610) synthesis, have revealed that certain benzoic acid derivatives can act as non-competitive inhibitors. nih.gov This mode of inhibition suggests that these molecules bind to a site on the enzyme distinct from the active site, interfering with the catalytic process whether the substrate is bound or not. nih.gov

Specifically, 2-aminobenzoic acid and 4-aminobenzoic acid have been identified as non-competitive inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov The inhibition constants (Ki) for these compounds are in the micromolar range, indicating a relatively high affinity for the enzyme. nih.gov This non-competitive binding implies the formation of an enzyme-inhibitor or enzyme-substrate-inhibitor complex, both of which are non-productive. nih.gov

In contrast, other studies have explored the interaction of benzoic acid derivatives with different molecular targets. For example, 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid's mechanism is thought to involve its nitro and methylthio groups, which can interact with redox-sensitive and thiol-containing enzymes and proteins, respectively. This can lead to the inhibition of enzyme function or modification of protein activity.

| Compound | Enzyme | Inhibition Type | Ki (Monophenolase) | Ki (Diphenolase) |

| 2-aminobenzoic acid | Tyrosinase | Non-competitive | 5.15 µM | 4.72 µM |

| 4-aminobenzoic acid | Tyrosinase | Non-competitive | 3.8 µM | 20 µM |

Modulation of Cellular Pathways in Non-Human Cell Lines (e.g., gene expression, protein interaction)

The influence of benzoic acid and its derivatives extends to the modulation of cellular pathways in various non-human cell lines. Research has shown that these compounds can alter gene expression and protein interactions, leading to a range of cellular responses.

Furthermore, studies on the effects of endogenous benzoic acid in goat milk have provided insights into its impact on metabolic pathways. nih.gov Integrated proteomic and metabolomic analyses revealed that increasing concentrations of benzoic acid led to a reduction in the levels of l-histidine (B1673261) and 1-methylhistidine, which was attributed to a decrease in the level and activity of N-methyltransferase. nih.gov Additionally, benzoic acid was found to enhance the expression of glutamate-cysteine ligase and glutathione (B108866) S-transferase, affecting the levels of l-glutamate and glutathione. nih.gov These findings highlight the ability of benzoic acid to modulate key enzymatic pathways involved in amino acid metabolism and oxidative stress responses. nih.gov

| Cellular Process | Cell Line/System | Compound/Condition | Observed Effect |

| Cell Migration | Breast Cancer Cells (in vitro) | 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid | Inhibition of cell migration |

| Amino Acid Metabolism | Goat Milk | Endogenous benzoic acid | Decreased l-histidine and 1-methylhistidine; Altered l-glutamate and glutathione levels |

| Enzyme Activity | Goat Milk | Endogenous benzoic acid | Reduced N-methyltransferase activity; Enhanced glutamate-cysteine ligase and glutathione S-transferase expression |

Characterization of Molecular Targets through Biochemical Assays

Biochemical assays are instrumental in identifying the specific molecular targets of 4-Cyano-2-(methylthio)benzoic acid and its analogs. These assays allow for a detailed examination of the interactions between the compound and its biological target, providing a foundation for understanding its mechanism of action.

A notable molecular target for benzoic acid derivatives is the enzyme tyrosinase. nih.gov Kinetic analyses have been employed to characterize the inhibitory effects of these compounds on the different enzymatic activities of tyrosinase. nih.gov For example, comprehensive kinetic studies have determined the inhibition constants (Ki) and the type of inhibition (e.g., competitive, non-competitive) for various benzoic acid derivatives against mushroom tyrosinase. nih.gov

Another area of investigation involves the interaction of benzoic acid derivatives with methyltransferases. For example, 3-(adenosylthio)benzoic acid derivatives have been designed and synthesized to target the SARS-CoV-2 nsp14 methyltransferase. mdpi.com Biochemical assays are used to measure the inhibitory activity of these compounds, with some derivatives demonstrating subnanomolar potency. mdpi.com These assays are crucial for establishing the compound's efficacy and for guiding further structural modifications to enhance inhibitory potential. mdpi.com

Elucidation of Structure-Activity Relationships for Mechanistic Insight

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry and drug design. For derivatives of this compound, structure-activity relationship (SAR) studies provide critical insights into their mechanisms of action.

In the development of inhibitors for the SARS-CoV-2 nsp14 methyltransferase, SAR studies of 3-(adenosylthio)benzoic acid derivatives have been particularly informative. mdpi.com Researchers have systematically modified the benzoic acid portion of the molecule to explore how different substituents affect inhibitory potency. mdpi.com For instance, the introduction of a chlorine atom at the 2-position of the benzoic acid ring in aryl 5′-thioadenosines resulted in an eight-fold increase in potency compared to the unsubstituted parent compound. mdpi.com Conversely, placing the chlorine at the 4-position led to an eight-fold decrease in activity. mdpi.com

Further exploration of the benzene (B151609) ring with various substituents has revealed that methanesulfonamide, nitrile, tetrazole, and methylsulfone groups can yield compounds with inhibitory activities in the nanomolar range. mdpi.com These findings underscore the importance of the substitution pattern on the benzoic acid ring for optimal interaction with the target enzyme. mdpi.com This systematic approach allows for the rational design of more potent and selective inhibitors. mdpi.com

| Compound Series | Modification | Effect on Activity |

| Aryl 5′-thioadenosines | 2-chloro substitution on benzoic acid | 8-fold increase in potency |

| Aryl 5′-thioadenosines | 4-chloro substitution on benzoic acid | 8-fold reduction in potency |

| 3-(adenosylthio)benzoic acid derivatives | Methanesulfonamide, nitrile, tetrazole, or methylsulfone substitution | Inhibitory activity in the 270–350 nM range |

Computational Docking Studies for Ligand-Target Interactions

Computational docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, such as a protein. This in silico approach provides valuable insights into the molecular interactions that govern the biological activity of compounds like this compound and its derivatives.

In the study of SARS-CoV-2 nsp14 methyltransferase inhibitors, computational docking has been instrumental. mdpi.com Structure-guided design, informed by docking simulations, led to the development of 3-(adenosylthio)benzoic acid derivatives. mdpi.com These studies suggested that these compounds act as bisubstrate inhibitors, meaning they occupy both the S-adenosyl-methionine (SAM) and the mRNA-binding pockets of the nsp14 enzyme. mdpi.com

The docking models revealed that additional substituents on the benzene ring of the benzoic acid moiety could form favorable interactions with the hydrophobic walls of the mRNA cap binding cavity. mdpi.com This theoretical understanding aligns with the experimental structure-activity relationship data, where substitutions at specific positions on the benzene ring significantly modulated the inhibitory potency of the compounds. mdpi.com For example, the enhanced activity of phenyl-substituted analogs can be rationalized by the additional hydrophobic and/or electrostatic interactions predicted by the docking simulations. mdpi.com

In Vivo Mechanistic Studies in Non-Human Organisms (e.g., insect growth inhibition mechanisms)

While much of the mechanistic work on this compound and its relatives is conducted in vitro and in silico, some research extends to in vivo studies in non-human organisms to understand their broader physiological effects.

One area of investigation for a related compound, 4-Cyano-2-methylbenzoic acid, is its potential as an insect growth inhibitor. biosynth.com It is suggested that this compound may interfere with the production of chitin (B13524), a crucial component of the insect exoskeleton. biosynth.com By inhibiting chitin synthesis, the compound could disrupt the molting process, leading to mortality or developmental abnormalities in insects. biosynth.com This proposed mechanism positions such compounds as potential candidates for the development of novel pesticides or acaricides. biosynth.com

Further in vivo research is necessary to fully elucidate the specific biochemical pathways and molecular targets responsible for these insecticidal effects and to confirm the chitin synthesis inhibition mechanism in various insect species.

Future Directions and Emerging Research Avenues for 4 Cyano 2 Methylthio Benzoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The synthesis of substituted benzoic acids is increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. google.comrsc.org These technologies offer significant advantages over traditional batch processes, including improved safety, enhanced reaction control, higher yields, and the potential for rapid library synthesis. jst.go.jpnih.gov For the production of 4-Cyano-2-(methylthio)benzoic acid and its derivatives, flow chemistry could enable a more efficient and scalable process. google.comuc.pt

Key areas for future research include:

Development of Continuous Nitration and Thioalkylation Processes: Investigating the use of microreactors for the selective nitration of a suitable benzoic acid precursor, followed by a continuous flow reduction and subsequent thioalkylation, could lead to a streamlined and safer synthesis route.

Automated Library Synthesis: An automated platform could be employed to rapidly generate a diverse library of this compound analogs by varying the substituents on the aromatic ring. nih.gov This would be invaluable for structure-activity relationship (SAR) studies in drug discovery and materials science.

In-line Purification and Analysis: Integrating in-line purification techniques, such as solid-phase extraction or membrane separation, and analytical methods, like HPLC or NMR, would allow for real-time monitoring and optimization of the reaction conditions, leading to higher purity products and reduced waste.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

| Safety | Potential for runaway reactions, handling of hazardous reagents in large quantities. | Enhanced heat and mass transfer, smaller reaction volumes, reducing the risk of hazardous events. google.com |

| Scalability | Often requires significant process redevelopment for scale-up. | More straightforward scalability by extending reaction time or using parallel reactors. |

| Efficiency | Can be time-consuming with multiple manual workup and purification steps. | Reduced reaction times, potential for telescoping reactions, and in-line purification. uc.pt |

| Reproducibility | Can be subject to variations between batches. | Precise control over reaction parameters ensures high reproducibility. |

Exploration in Advanced Material Science Applications (e.g., optoelectronic properties, polymers)

The aromatic nature of this compound, combined with its polar cyano and thioether functionalities, suggests its potential as a building block for advanced materials with interesting optoelectronic properties. nih.govprinceton.eduresearchgate.netchemrxiv.orgchemrxiv.org Aromatic compounds are fundamental to the creation of polymers, dyes, and other advanced materials with tailored characteristics.

Future research in this area could focus on:

Synthesis of Novel Polymers: The carboxylic acid group can be used for polymerization reactions, such as polyester or polyamide formation. The resulting polymers, incorporating the cyano and methylthio groups, may exhibit unique thermal, mechanical, and photophysical properties. sapub.orgmdpi.commdpi.com The presence of the polar cyano group could be of particular interest for developing materials with high dielectric constants or for applications in organic electronics. sapub.org

Development of Organic Fluorophores: The rigid aromatic core and the presence of electron-withdrawing (cyano) and electron-donating (methylthio) groups could be exploited to design novel fluorescent molecules. Tuning the electronic properties through chemical modification could lead to fluorophores with applications in sensing, imaging, and organic light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality makes this compound a suitable ligand for the construction of MOFs. The cyano and methylthio groups could provide additional functionalities within the pores of the MOF, leading to materials with potential applications in gas storage, separation, and catalysis.

Development of Bio-conjugation Strategies for Chemical Biology Probes

The development of chemical probes is crucial for studying biological processes in their native environment. burleylabs.co.uk this compound possesses a carboxylic acid group that can be readily activated for conjugation to biomolecules such as proteins, peptides, or nucleic acids. cellmosaic.comyoutube.comlumiprobe.com

Emerging research avenues include:

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or an acyl chloride, to facilitate amide bond formation with amine groups on biomolecules. cellmosaic.comyoutube.com

Design of Bioorthogonal Probes: The cyano and methylthio groups could potentially be used as handles for bioorthogonal reactions, allowing for the specific labeling of biomolecules in complex biological systems.

Fluorescent Labeling: By incorporating a fluorophore into the this compound scaffold, it could be used as a fluorescent probe to visualize and track the localization and dynamics of biomolecules within living cells. nih.gov

| Bioconjugation Strategy | Reactive Group on this compound | Target Group on Biomolecule | Resulting Linkage |

| Amide Coupling | Activated Carboxylic Acid (e.g., NHS ester) | Amine (e.g., lysine residue) | Amide Bond |

| Esterification | Carboxylic Acid | Hydroxyl (e.g., serine, threonine) | Ester Bond |

| Thioester Formation | Activated Carboxylic Acid | Thiol (e.g., cysteine residue) | Thioester Bond |

Design of Sustainable Synthetic Processes and Waste Minimization Strategies

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. mdpi.comnih.govnih.govmdpi.comresearchgate.net The synthesis of this compound offers several opportunities for the implementation of greener methodologies.

Future research should focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical CO2, or bio-based solvents, would significantly improve the sustainability of the synthesis.

Catalytic Methods: Developing catalytic alternatives to stoichiometric reagents for reactions such as nitration, reduction, and cyanation would reduce waste and improve atom economy. For instance, employing catalytic systems for the conversion of an amino group to a cyano group could avoid the use of stoichiometric copper cyanide. google.com

Renewable Feedstocks: Exploring synthetic routes that start from renewable feedstocks instead of petroleum-based starting materials would contribute to a more sustainable chemical industry. researchgate.net The biosynthesis of aminobenzoic acid derivatives is an emerging field that could offer a green alternative to traditional chemical synthesis. mdpi.comresearchgate.net

Predictive Modeling for Chemical Transformations and Biological Activities

Computational chemistry and machine learning are powerful tools for predicting the properties and reactivity of molecules, as well as their potential biological activities. nih.govchemrxiv.orgresearchgate.net Applying these methods to this compound and its derivatives could accelerate the discovery of new applications.

Future directions in this area include:

Quantum Chemical Calculations: Using density functional theory (DFT) and other quantum chemical methods to predict the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives. This could guide the design of new materials with specific optoelectronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a library of analogs is synthesized and tested for a particular biological activity, QSAR models can be developed to correlate the chemical structure with the observed activity. These models can then be used to predict the activity of new, untested compounds, prioritizing synthetic efforts.

Molecular Docking and Virtual Screening: If a specific biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to the target protein. This can be a powerful tool in the early stages of drug discovery.

Interdisciplinary Research with Material Science and Biological Systems

The true potential of this compound will likely be realized through interdisciplinary research that bridges the gap between chemistry, materials science, and biology. bu.edu The versatile nature of this compound makes it an ideal candidate for such collaborative efforts.

Examples of future interdisciplinary research include:

Smart Materials for Biological Applications: Developing polymers or MOFs from this compound that can respond to biological stimuli, such as changes in pH or the presence of specific enzymes. These materials could have applications in drug delivery or diagnostics.

Bio-inspired Materials: Using the understanding of how molecules with similar functional groups interact in biological systems to design new materials with enhanced properties.

Probes for Studying Material-Biology Interactions: Developing fluorescently labeled derivatives of this compound to study the interactions between synthetic materials and biological systems at the molecular level.

Q & A

What are the key considerations for designing a synthesis route for 4-Cyano-2-(methylthio)benzoic acid, and how do reaction conditions influence product yield?

Basic Research Question

The synthesis of this compound requires careful selection of starting materials and reaction conditions. Key steps include:

- Substituent Introduction : Sequential introduction of the cyano (-CN) and methylthio (-SCH₃) groups onto the benzoic acid core. Methylthio groups are typically introduced via nucleophilic substitution or thiolation reactions under controlled pH and temperature .

- Cyano Group Stability : The cyano group is sensitive to hydrolysis, so reactions should avoid strongly acidic or basic conditions. Reagents like potassium permanganate (oxidation) or sodium methoxide (nucleophilic substitution) are commonly used .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) and temperatures between 60–80°C are optimal for balancing reactivity and minimizing side reactions.

Methodological Insight : Pilot small-scale reactions with varying conditions (e.g., solvent polarity, catalyst loading) are critical for optimizing yield. For example, higher temperatures may accelerate reaction rates but risk decomposition of the cyano group .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound derivatives?

Advanced Research Question

Contradictions in spectral data often arise from:

- Tautomerism or Conformational Isomerism : The methylthio group’s electron-donating nature may influence resonance structures, leading to unexpected splitting in NMR spectra. Compare experimental data with computational predictions (e.g., DFT calculations) .

- Impurity Interference : Trace byproducts (e.g., sulfoxides from methylthio oxidation) can skew results. Use preparative HPLC or recrystallization in ethanol/water mixtures to isolate pure fractions .

- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may interact with the cyano group, causing peak shifts. Validate assignments via 2D NMR (COSY, HSQC) .

Example : A ¹H NMR signal at δ 2.5 ppm may initially suggest methylthio protonation, but further analysis (e.g., DEPT-135) could reveal it corresponds to an aliphatic impurity. Cross-referencing with IR (C≡N stretch ~2200 cm⁻¹) confirms cyano integrity .

What strategies are effective in optimizing the purity of this compound during large-scale synthesis?

Advanced Research Question

Purity optimization involves:

- Stepwise Purification : Combine liquid-liquid extraction (e.g., ethyl acetate/water) to remove hydrophilic impurities, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Crystallization : Use mixed solvents (e.g., methanol/water) to induce crystallization. The methylthio group’s hydrophobicity requires careful solvent polarity adjustment .

- Analytical Validation : Monitor purity via HPLC (C18 column, UV detection at 254 nm) and confirm with elemental analysis (C, H, N, S content) .

Note : Residual metal catalysts (e.g., from thiolation reactions) can persist in final products. Chelating agents like EDTA or activated charcoal treatment may mitigate this .

In what ways does the methylthio group influence the reactivity of this compound compared to methoxy or hydroxyl substituents?

Advanced Research Question

The methylthio group (-SCH₃) exhibits distinct electronic and steric effects:

- Electron Donation : Unlike the electron-withdrawing cyano group, -SCH₃ donates electrons via resonance, activating the aromatic ring toward electrophilic substitution at specific positions .

- Oxidative Sensitivity : Methylthio groups oxidize to sulfoxides or sulfones under mild conditions (e.g., H₂O₂, UV light), enabling controlled derivatization. Methoxy (-OCH₃) and hydroxyl (-OH) groups lack this versatility .

- Steric Effects : The bulkier -SCH₃ group hinders reactions at the ortho position compared to -OCH₃, impacting regioselectivity in further functionalization .

Application Example : In medicinal chemistry, the methylthio group’s lipophilicity enhances membrane permeability compared to polar -OH or -OCH₃, making it valuable in prodrug design .

What are the methodological challenges in assessing the biological activity of this compound, and how can they be addressed?

Advanced Research Question

Challenges include:

- Cytotoxicity vs. Therapeutic Activity : The cyano group’s potential toxicity requires dose-response assays (e.g., MTT on HEK-293 cells) to differentiate therapeutic effects from cell death .

- Metabolic Stability : Methylthio groups are prone to hepatic oxidation. Use in vitro microsomal assays (e.g., human liver microsomes) to evaluate metabolic pathways .

- Solubility Limitations : The compound’s low aqueous solubility complicates in vivo studies. Employ co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .

Experimental Design : Combine enzyme inhibition assays (e.g., COX-2 for anti-inflammatory potential) with molecular docking studies to correlate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.